molecular formula C6H11BF3KO3 B13490460 Potassium (3-(2,3-dihydroxypropoxy)prop-1-en-2-yl)trifluoroborate

Potassium (3-(2,3-dihydroxypropoxy)prop-1-en-2-yl)trifluoroborate

Cat. No.: B13490460
M. Wt: 238.06 g/mol
InChI Key: FHZBPIZEBYATFM-UHFFFAOYSA-N
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Description

Potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in organic synthesis. The presence of trifluoroborate in the molecule imparts unique properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide typically involves the reaction of a suitable boronic acid or boronate ester with potassium fluoride and a suitable alkene. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield boronic acids or esters, while reduction reactions produce borohydrides .

Scientific Research Applications

Potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide involves its ability to participate in various chemical reactions, particularly those involving the formation and breaking of carbon-boron bonds. The trifluoroborate group acts as a nucleophile, allowing it to react with electrophiles to form new chemical bonds. This reactivity is facilitated by the presence of a palladium catalyst, which helps to stabilize the reaction intermediates and promote the desired transformations .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H11BF3KO3

Molecular Weight

238.06 g/mol

IUPAC Name

potassium;3-(2,3-dihydroxypropoxy)prop-1-en-2-yl-trifluoroboranuide

InChI

InChI=1S/C6H11BF3O3.K/c1-5(7(8,9)10)3-13-4-6(12)2-11;/h6,11-12H,1-4H2;/q-1;+1

InChI Key

FHZBPIZEBYATFM-UHFFFAOYSA-N

Canonical SMILES

[B-](C(=C)COCC(CO)O)(F)(F)F.[K+]

Origin of Product

United States

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